MK 386 Demonstrates >100-Fold Selectivity for Type I Over Type II 5α-Reductase
MK 386 exhibits a profound, quantifiable selectivity for the type I isozyme (5αR1) over the type II isozyme (5αR2). This level of selectivity is a defining characteristic that distinguishes it from dual inhibitors like dutasteride and type II-selective inhibitors like finasteride [1]. The inhibition constants (IC50) against recombinant human enzymes are 0.9 nM for 5αR1 and 154 nM for 5αR2, yielding a selectivity ratio of >170-fold [1][2]. This is in stark contrast to finasteride, which is a selective inhibitor of the type II isozyme [3].
| Evidence Dimension | Inhibitory Potency and Isozyme Selectivity (IC50) |
|---|---|
| Target Compound Data | IC50 (5αR1) = 0.9 nM; IC50 (5αR2) = 154 nM |
| Comparator Or Baseline | Finasteride (Selective 5αR2 Inhibitor): IC50 (5αR2) is in the low nanomolar range. Dutasteride (Dual Inhibitor): IC50 values are in the low nanomolar range for both 5αR1 and 5αR2. |
| Quantified Difference | MK 386 is >170-fold selective for 5αR1 over 5αR2. In contrast, finasteride is >100-fold selective for 5αR2 over 5αR1, and dutasteride is a potent inhibitor of both isoforms. |
| Conditions | In vitro enzymatic assay using recombinant human 5α-reductase isozymes 1 and 2. |
Why This Matters
This high selectivity allows researchers to isolate the biological function of the type I isozyme without confounding effects from inhibition of the type II isozyme, which is not possible with dual inhibitors or type II-selective agents.
- [1] Ellsworth K, et al. MK386: a potent, selective inhibitor of the human type 1 5alpha-reductase. J Steroid Biochem Mol Biol. 1996 Jul;58(4):377-84. View Source
- [2] BindingDB. (n.d.). BDBM50368906 CHEMBL25448::MK-386. Retrieved from http://ww.bindingdb.org/ View Source
- [3] Tian G, et al. 5 alpha-reductase 2 inhibition by finasteride. Biochemistry. 1994 Mar 8;33(9):2628-36. View Source
